molecular formula C3H7NO5 B1216459 1-Mononitroglycerin CAS No. 624-43-1

1-Mononitroglycerin

Cat. No. B1216459
CAS RN: 624-43-1
M. Wt: 137.09 g/mol
InChI Key: HXWLJBVVXXBZCM-UHFFFAOYSA-N
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Description

1-Mononitroglycerin is a major plasma metabolite of the pharmaceutical vasodilator nitroglycerin . It is suitable for use in chromatography or mass spectrometry-based applications in pharmaceutical research or clinical toxicology .


Molecular Structure Analysis

The molecular formula of 1-Mononitroglycerin is C3H7NO5 . Its average mass is 137.091 Da and its monoisotopic mass is 137.032425 Da .


Chemical Reactions Analysis

The usual analytical method EPA 8330B cannot properly separate the four degradation products of nitroglycerin (mononitroglycerin, 2-mononitroglycerin, 1,2-dinitroglycerin and 1,3-dinitroglycerin) .


Physical And Chemical Properties Analysis

1-Mononitroglycerin has a density of 1.6±0.1 g/cm3 . Its boiling point is 470.7±45.0 °C at 760 mmHg . The enthalpy of vaporization is 84.5±6.0 kJ/mol and the flash point is 224.8±17.2 °C .

Scientific Research Applications

Pharmaceutical Applications

1-Mononitroglycerin: is a significant metabolite of nitroglycerin, which is widely used as a vasodilator to treat heart conditions like angina and chronic heart failure . It’s utilized in clinical toxicology and pharmaceutical research, particularly in chromatography or mass spectrometry-based applications to analyze its presence and concentration in plasma .

Environmental Monitoring

The degradation products of nitroglycerin, including 1-Mononitroglycerin , are monitored in environmental studies due to their solubility and potential toxicity. They can be detected in wastewater and soil at production and storage sites, making them important indicators of environmental contamination . Analytical methods like SPE–LC–UV are used for their detection at trace levels .

Industrial Uses

In the industrial sector, 1-Mononitroglycerin serves as a reference material in quality control processes. It’s used to ensure the accuracy of analytical methods that determine the presence of nitroglycerin and related compounds in various materials .

Food Industry

Although direct references to the use of 1-Mononitroglycerin in the food industry are not prevalent, related glycerol compounds are often used in food processing. The monitoring of such compounds, including their nitrate esters, is crucial for food safety and quality assurance purposes .

Cosmetic Applications

While 1-Mononitroglycerin itself may not be directly used in cosmetics, its parent compound, glycerol, and related esters are common ingredients in personal care products. They function as humectants or moisturizers, helping to maintain the water content in the outer layer of the skin .

Safety and Handling

Handling 1-Mononitroglycerin requires caution due to its classification as a flammable liquid and potential health hazards. It must be stored under controlled temperatures and specific conditions to maintain its stability and integrity for use in research and industrial applications .

Safety And Hazards

1-Mononitroglycerin is harmful if swallowed . It is recommended to wash thoroughly after handling and not to eat, drink or smoke when using this product . If swallowed, it is advised to get medical help and rinse the mouth .

Future Directions

Based on a literature review, very few articles have been published on 1-Mononitroglycerin . This suggests that there is a lot of potential for future research in this area.

properties

IUPAC Name

2,3-dihydroxypropyl nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5/c5-1-3(6)2-9-4(7)8/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWLJBVVXXBZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO[N+](=O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80871795
Record name 2,3-Dihydroxypropyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Mononitroglycerin

CAS RN

624-43-1, 27321-61-5
Record name Glycerol 1-mononitrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycerol-1-nitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mononitroglycerol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027321615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dihydroxypropyl nitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80871795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 624-43-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name GLYCERYL 1-NITRATE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 1-Mononitroglycerin in the microbial degradation of Nitroglycerin?

A1: 1-Mononitroglycerin is a key intermediate in the microbial degradation pathway of Nitroglycerin. Research has shown that Arthrobacter sp. strain JBH1, isolated from Nitroglycerin-contaminated soil, utilizes a stepwise denitration process to break down Nitroglycerin. [] This process involves the sequential removal of nitro groups (-NO2), ultimately converting Nitroglycerin to Glycerol. 1-Mononitroglycerin is identified as a transient intermediate in this pathway, suggesting its formation during the conversion of 1,2-Dinitroglycerin to Glycerol. [] This pathway allows the bacteria to utilize Nitroglycerin as its sole source of carbon and energy. []

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